5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWKOFROBHMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. One common method includes the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiophene intermediate with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with an amine to form the sulfonamide.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and furan rings.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing sulfonamide groups exhibit various biological activities. The specific activities associated with 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide include:
- Antibacterial Activity: The sulfonamide moiety is known for its effectiveness against a range of bacterial infections by inhibiting bacterial folate synthesis.
- Antitumor Potential: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Antioxidant Properties: The furan component may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.
Case Study 1: Antibacterial Evaluation
A study conducted on sulfonamide derivatives demonstrated that modifications to the sulfonamide scaffold significantly influenced antibacterial potency. In vitro assays indicated that this compound exhibited promising activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Activity
In another research project, derivatives similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting that this compound could be further explored for its antitumor properties.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparative analysis with structurally related compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(piperidin-4-ylmethyl)thiophene-2-carboxamide | Lacks furan ring | Moderate antibacterial activity |
| N-(1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide | Lacks chlorine atom | Altered reactivity; lower potency |
| This compound | Contains both furan and chlorine | Enhanced antibacterial and antitumor activity |
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Variations
The compound belongs to a broader class of thiophene sulfonamides, which are often explored for pharmacological activities. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Key Observations :
- Unlike E-6801 (a 5-HT6 receptor agonist with an imidazothiazole-indole core), the target lacks fused heterocyclic systems, which may reduce receptor selectivity .
- Ethynyl-substituted analogs (e.g., 5a in ) exhibit higher molecular weights due to extended alkyne chains but share the thiophene sulfonamide scaffold.
Antitumor Activity :
- Ethynyl-substituted thiophene sulfonamides (e.g., 5a–5h in ) were synthesized for antitumor screening, though yields varied (27–53%). The target’s furan group may modulate cytotoxicity differently compared to phenoxyethyl or naphthyloxyethyl substituents.
Neuroinflammatory Targets :
- The target’s chlorine atom could similarly influence redox or protein-binding interactions.
Receptor Modulation :
Physicochemical Properties
- Solubility : The furan ring’s polarity may improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl in ).
- Lipophilicity: The target’s Cl atom and sulfonamide group likely increase logP relative to unsubstituted thiophenes but reduce it compared to morpholino-containing analogs ().
Biological Activity
5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is a sulfonamide compound that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₁O₄S |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 2097925-80-7 |
The mechanism of action of this compound primarily involves its interaction with various biological targets. The sulfonamide group is known to mimic natural substrates, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to diverse biological effects, particularly in inflammatory and infectious processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
- The compound displays synergistic effects when combined with other antibiotics, enhancing their efficacy.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Synergistic Agent |
|---|---|---|
| Staphylococcus aureus | 0.25 | Ciprofloxacin |
| Escherichia coli | 0.5 | Ketoconazole |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory properties in various assays:
- It inhibits nitric oxide (NO) production in LPS-stimulated macrophages.
- The half-maximal inhibitory concentration (IC50) values for NO production are comparable to known anti-inflammatory agents.
Table 2: Anti-inflammatory Activity Data
| Assay Type | IC50 (µM) | Positive Control |
|---|---|---|
| NO Production in RAW 264.7 Cells | 40 | Quercetin (16.3 µM) |
| COX Inhibition | 25 | Indomethacin (13.2 µM) |
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Antimicrobial Evaluation : A study assessed the antimicrobial properties against various bacterial strains, revealing that the compound effectively inhibited growth at low concentrations and demonstrated potential as a lead compound for antibiotic development .
- Anti-inflammatory Studies : Research focused on the anti-inflammatory effects of the compound in cellular models showed significant reductions in inflammatory markers, suggesting its potential use in treating inflammatory diseases .
- Carbonic Anhydrase Inhibition : The compound was evaluated for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including acid-base balance. It exhibited nanomolar-level potency, indicating its potential as a therapeutic agent for conditions requiring modulation of this enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
